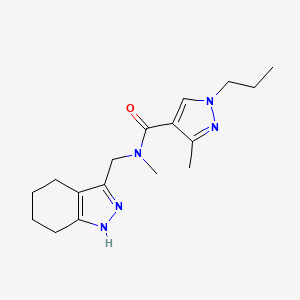![molecular formula C12H19BrN2 B5626520 (3-bromobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5626520.png)
(3-bromobenzyl)[2-(dimethylamino)ethyl]methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Research on compounds with similar structures, such as N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, shows that these compounds are synthesized to model phenolic structures resulting from ring-opening polymerization of benzoxazine monomers (Dunkers & Ishida, 1995). Another study focuses on the synthesis of dibenzyl bromophenols from the brown alga Leathesia nana, showcasing diverse dimerization patterns and highlighting the potential biological activity of such compounds (Xiuli Xu et al., 2004).
Molecular Structure Analysis
Crystal structure analysis is crucial for understanding the molecular arrangement and bonding characteristics of compounds. For instance, the crystal structure of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine reveals inter- and intramolecular hydrogen bonding schemes (Dunkers et al., 1996).
Chemical Reactions and Properties
Compounds with similar structures participate in a variety of chemical reactions. For example, enamines derived from the reactions of 2-amino-3-(o-bromobenzyloxy)pyridine with esters demonstrate the formation of cyclized derivatives, which is essential for creating pyrido[1,2-a]pyrimidin-4-ones (Yale, 1974).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, are fundamental to understanding the applications and handling of chemical compounds. Research on dibenzyl bromophenols has contributed to this understanding by isolating novel compounds and determining their crystal structures (Xiuli Xu et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other substances, define the compound's potential applications. Studies on compounds like 2-(Aminomethylene)-2H,3H-1-benzothiophene-3-one showcase the synthesis and application of new donor–acceptor chromophores, indicating the compound's potential in material science and pharmacology (Nakazumi et al., 1990).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-[(3-bromophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2/c1-14(2)7-8-15(3)10-11-5-4-6-12(13)9-11/h4-6,9H,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPWKQZCTPBOHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5626438.png)
![3-[4-(4-morpholinyl)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5626443.png)
![N-methyl-N-[2-(pyrrolidin-1-ylmethyl)benzyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5626448.png)
![N,N,1-trimethyl-3-[(E)-2-phenylvinyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5626454.png)
![1-(1-{2-[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5626462.png)
![3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5626463.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5626483.png)
![3-[(4-methyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5626495.png)
![N-[(4-methoxypyridin-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5626502.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5626505.png)

![4-{[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]acetyl}-1-(2-phenylethyl)piperazin-2-one](/img/structure/B5626514.png)

![2-methyl-4-nitro-1-[3-(trifluoromethyl)benzyl]-1H-imidazole](/img/structure/B5626538.png)